1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a benzodiazole ring fused with a piperazine moiety and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, where the benzodiazole derivative reacts with piperazine.
Propenone Addition: The final step involves the addition of a propenone group to the piperazine-benzodiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the propenone group to a propanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, under reflux conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodiazole and piperazine derivatives.
Scientific Research Applications
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Benzimidazol-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one
- 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is unique due to its combined benzodiazole and piperazine structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-2-13(19)17-7-9-18(10-8-17)14-15-11-5-3-4-6-12(11)16-14/h2-6H,1,7-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZZWYXXGPVYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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